molecular formula C28H36N2O8S2 B15201235 Ethyl N-((benzyloxy)carbonyl)-S-(((S)-3-(((benzyloxy)carbonyl)amino)-4-ethoxy-4-oxobutyl)thio)homocysteinate

Ethyl N-((benzyloxy)carbonyl)-S-(((S)-3-(((benzyloxy)carbonyl)amino)-4-ethoxy-4-oxobutyl)thio)homocysteinate

Cat. No.: B15201235
M. Wt: 592.7 g/mol
InChI Key: DMFDYJLYAZPJDN-UXMRNZNESA-N
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Description

Ethyl N-((benzyloxy)carbonyl)-S-(((S)-3-(((benzyloxy)carbonyl)amino)-4-ethoxy-4-oxobutyl)thio)homocysteinate is a complex organic molecule featuring multiple functional groups, including ethyl, benzyloxy, carbonyl, amino, and thiol functionalities. This compound can be employed in various fields such as synthetic organic chemistry, medicinal chemistry, and biochemical research due to its structural complexity and versatile reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl N-((benzyloxy)carbonyl)-S-(((S)-3-(((benzyloxy)carbonyl)amino)-4-ethoxy-4-oxobutyl)thio)homocysteinate typically involves several key steps:

  • Protection of Amino Group: : The amino group is protected using a benzyloxycarbonyl (Cbz) protecting group. This step ensures that the amino group does not react during subsequent reactions.

  • Esterification: : The carboxyl group is esterified using ethanol and an acid catalyst to form the ethyl ester.

  • Thiol Addition: : A thiol group is added to the protected amino acid via nucleophilic substitution or addition reactions.

  • Coupling Reaction: : The final step involves coupling the protected amino acid with the desired side chain through peptide bond formation under suitable conditions.

Industrial Production Methods

Industrial synthesis of this compound may involve more streamlined and scalable approaches:

  • Optimization of Reaction Conditions: : Employing high-yield catalysts and optimized temperature and pressure conditions to ensure maximum efficiency and minimal waste.

  • Continuous Flow Synthesis: : Utilizing continuous flow reactors for better control over reaction conditions and scalability.

  • Automated Synthesis: : Implementing automated synthesizers to reduce manual intervention and increase reproducibility.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : The thiol group can undergo oxidation to form disulfides or sulfoxides using oxidizing agents like hydrogen peroxide or iodine.

  • Reduction: : The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: : The benzyloxycarbonyl (Cbz) group can be removed (deprotected) using palladium-catalyzed hydrogenation or acidic conditions.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide (H₂O₂), iodine (I₂).

  • Reduction: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

  • Substitution: : Palladium on carbon (Pd/C), trifluoroacetic acid (TFA).

Major Products Formed

  • Oxidation: : Formation of disulfides or sulfoxides.

  • Reduction: : Formation of alcohols.

  • Substitution: : Formation of the free amino group upon deprotection.

Scientific Research Applications

Ethyl N-((benzyloxy)carbonyl)-S-(((S)-3-(((benzyloxy)carbonyl)amino)-4-ethoxy-4-oxobutyl)thio)homocysteinate finds applications in:

  • Chemistry: : Used as an intermediate in the synthesis of complex organic molecules and peptides.

  • Biology: : Employed in the study of enzyme-substrate interactions and protein modifications.

  • Medicine: : Investigated for potential therapeutic applications, particularly in the design of enzyme inhibitors and prodrugs.

  • Industry: : Utilized in the production of pharmaceuticals and fine chemicals due to its reactive functionalities.

Mechanism of Action

Ethyl N-((benzyloxy)carbonyl)-S-(((S)-3-(((benzyloxy)carbonyl)amino)-4-ethoxy-4-oxobutyl)thio)homocysteinate exerts its effects through several mechanisms:

  • Molecular Targets: : It can interact with enzymes and proteins, modifying their activity or inhibiting their function.

  • Pathways Involved: : By acting as a substrate or inhibitor, it can modulate biochemical pathways such as signal transduction, metabolism, and cellular regulation.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl N-((benzyloxy)carbonyl)glycinate: : A simpler analog with a glycine residue.

  • Ethyl N-((benzyloxy)carbonyl)-S-(methylthio)cysteinate: : Features a methylthio group instead of the more complex side chain.

  • Ethyl N-((benzyloxy)carbonyl)-L-phenylalaninate: : Contains a phenylalanine residue.

Highlighting Uniqueness

What sets Ethyl N-((benzyloxy)carbonyl)-S-(((S)-3-(((benzyloxy)carbonyl)amino)-4-ethoxy-4-oxobutyl)thio)homocysteinate apart is its elaborate structure with multiple functional groups, which provides a higher degree of chemical versatility and potential for diverse applications in synthetic and medicinal chemistry.

Properties

Molecular Formula

C28H36N2O8S2

Molecular Weight

592.7 g/mol

IUPAC Name

ethyl (2S)-4-[[4-ethoxy-4-oxo-3-(phenylmethoxycarbonylamino)butyl]disulfanyl]-2-(phenylmethoxycarbonylamino)butanoate

InChI

InChI=1S/C28H36N2O8S2/c1-3-35-25(31)23(29-27(33)37-19-21-11-7-5-8-12-21)15-17-39-40-18-16-24(26(32)36-4-2)30-28(34)38-20-22-13-9-6-10-14-22/h5-14,23-24H,3-4,15-20H2,1-2H3,(H,29,33)(H,30,34)/t23-,24?/m0/s1

InChI Key

DMFDYJLYAZPJDN-UXMRNZNESA-N

Isomeric SMILES

CCOC(=O)[C@H](CCSSCCC(C(=O)OCC)NC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CCOC(=O)C(CCSSCCC(C(=O)OCC)NC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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